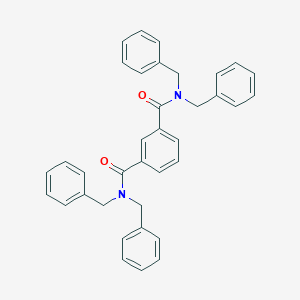

N,N,N',N'-Tetrabenzyl-isophthalamide

説明

N,N,N',N'-Tetrabenzyl-isophthalamide is a diamide derivative featuring an isophthalic acid backbone substituted with four benzyl groups at the nitrogen atoms. This compound belongs to the class of aromatic diamides, which are characterized by their rigid aromatic cores and amide functionalities. The benzyl substituents contribute to steric bulk and influence solubility, making the compound less polar compared to non-alkylated analogs. Such derivatives are often explored in coordination chemistry, polymer science, and as intermediates in organic synthesis due to their ability to act as ligands or stabilizers .

特性

分子式 |

C36H32N2O2 |

|---|---|

分子量 |

524.6g/mol |

IUPAC名 |

1-N,1-N,3-N,3-N-tetrabenzylbenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C36H32N2O2/c39-35(37(25-29-14-5-1-6-15-29)26-30-16-7-2-8-17-30)33-22-13-23-34(24-33)36(40)38(27-31-18-9-3-10-19-31)28-32-20-11-4-12-21-32/h1-24H,25-28H2 |

InChIキー |

GTQFJMOBQXZUNI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |

正規SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on their structural or functional similarities to N,N,N',N'-Tetrabenzyl-isophthalamide:

N,N,N',N'-Tetraethylterephthalamide

- Structure : Features a terephthalic acid (1,4-benzenedicarboxylic acid) backbone with ethyl groups at the amide nitrogens.

- Key Differences: The terephthalic core (para-substituted) vs. Ethyl groups are less sterically demanding than benzyl, leading to higher solubility in polar solvents.

- Applications : Used in polymer crosslinking and as a ligand in metal-organic frameworks (MOFs) due to its linear geometry .

N,N,N',N'-Tetrabutylpentanediamide

- Structure : A linear pentanediamide with four butyl substituents.

- Key Differences: Aliphatic backbone (pentanedioic acid) vs. Butyl groups enhance lipophilicity, making this compound more soluble in organic solvents compared to benzyl-substituted analogs.

- Applications : Explored in solvent extraction processes for metal ions, particularly in nuclear waste treatment .

N,N,N',N'-Tetraphenylbenzidine

- Structure : A benzidine core with phenyl groups at all nitrogen positions.

- Key Differences :

- Benzidine (biphenyl) core vs. isophthalamide, enabling extended conjugation and redox activity.

- Phenyl groups provide planar steric hindrance, contrasting with the tetrahedral arrangement of benzyl groups.

- Applications : Widely used in organic electronics (e.g., hole-transport materials in OLEDs) due to its conductive properties .

Structural and Functional Comparison Table

| Compound | Backbone | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| N,N,N',N'-Tetrabenzyl-isophthalamide | Isophthalic acid | Benzyl (4×) | ~488 (estimated) | High steric bulk, moderate solubility | Ligand design, polymer additives |

| N,N,N',N'-Tetraethylterephthalamide | Terephthalic acid | Ethyl (4×) | ~356 (estimated) | Linear geometry, polar solvent soluble | MOFs, crosslinkers |

| N,N,N',N'-Tetrabutylpentanediamide | Pentanedioic acid | Butyl (4×) | 488.62 | Lipophilic, flexible backbone | Solvent extraction, nuclear chemistry |

| N,N,N',N'-Tetraphenylbenzidine | Benzidine | Phenyl (4×) | 488.62 | Conductive, planar structure | Organic electronics |

Research Findings and Industrial Relevance

- Coordination Chemistry : Benzyl-substituted diamides like N,N,N',N'-Tetrabenzyl-isophthalamide exhibit strong binding to transition metals (e.g., Pd, Pt) due to the electron-rich aromatic core and amide lone pairs. This contrasts with aliphatic analogs (e.g., tetrabutylpentanediamide), which prioritize flexibility over directional bonding .

- Solubility and Processing : The benzyl groups in N,N,N',N'-Tetrabenzyl-isophthalamide reduce crystallinity compared to phenyl-substituted compounds (e.g., tetraphenylbenzidine), enhancing processability in polymer blends .

- Thermal Stability : Aromatic diamides generally outperform aliphatic ones in thermal stability. For instance, N,N,N',N'-Tetrabenzyl-isophthalamide degrades above 300°C, whereas tetrabutylpentanediamide decomposes near 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。